molecular formula C18H16Cl2O2 B11946689 1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne CAS No. 41327-56-4

1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne

Cat. No.: B11946689
CAS No.: 41327-56-4
M. Wt: 335.2 g/mol
InChI Key: NZRWUWMGULXUPD-UHFFFAOYSA-N
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Description

1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne is a synthetic organic compound with the molecular formula C18H18Cl2O2 It is characterized by the presence of two 4-chloro-3-methylphenoxy groups attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne typically involves the reaction of 4-chloro-3-methylphenol with 1,4-dibromo-2-butyne under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-chlorophenoxy)-2-butyne
  • 1,4-Bis(2,4-dichlorophenoxy)-2-butyne
  • 1,4-Bis(o-tolyloxy)-trans-2-butene
  • 1,4-Bis(2-naphthoxy)-trans-2-butene

Uniqueness

1,4-Bis(4-chloro-3-methylphenoxy)-2-butyne is unique due to the presence of 4-chloro-3-methylphenoxy groups, which impart specific chemical and biological properties

Properties

CAS No.

41327-56-4

Molecular Formula

C18H16Cl2O2

Molecular Weight

335.2 g/mol

IUPAC Name

1-chloro-4-[4-(4-chloro-3-methylphenoxy)but-2-ynoxy]-2-methylbenzene

InChI

InChI=1S/C18H16Cl2O2/c1-13-11-15(5-7-17(13)19)21-9-3-4-10-22-16-6-8-18(20)14(2)12-16/h5-8,11-12H,9-10H2,1-2H3

InChI Key

NZRWUWMGULXUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC#CCOC2=CC(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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